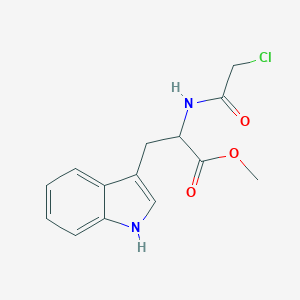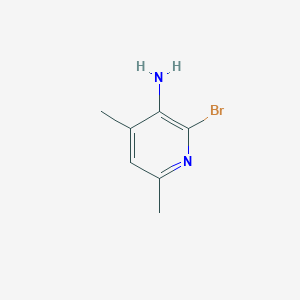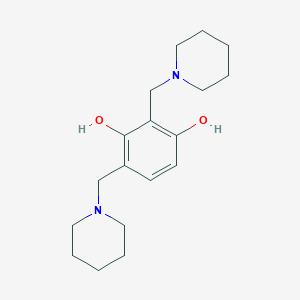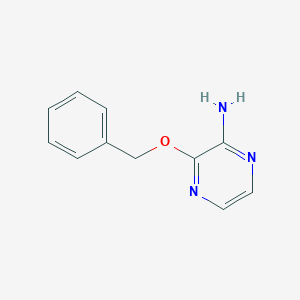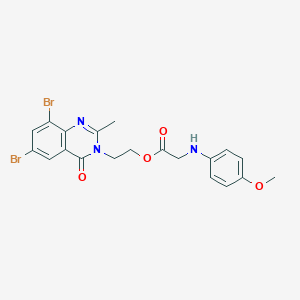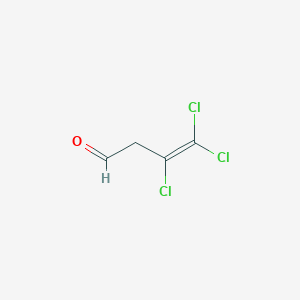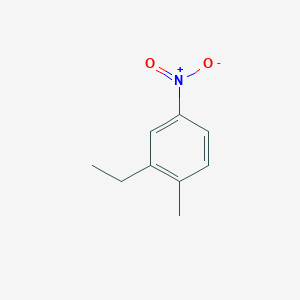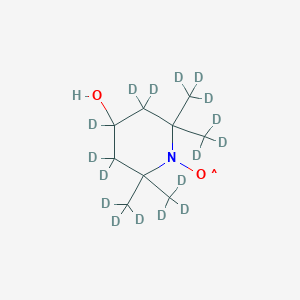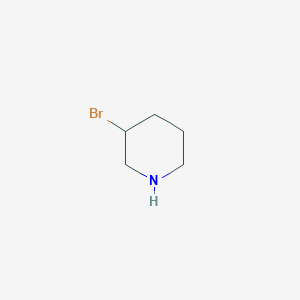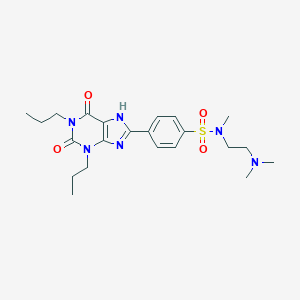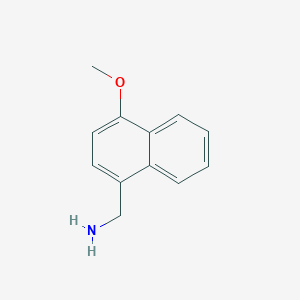
1-Naphthalenemethanamine, 4-methoxy-
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Naphthalenemethanamine, 4-methoxy-, involves complex chemical reactions, often requiring multiple steps to introduce specific functional groups. A notable example includes the synthesis of 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate, which was labeled with 11C for potential PET imaging studies, although it was ultimately not suitable for dopamine D4 receptor studies (Matarrese et al., 2000). Other related syntheses involve one-pot methods for creating anti-inflammatory agents, showcasing the versatility of these compounds in chemical synthesis (Odasso & Toja, 1983).
Molecular Structure Analysis
The molecular structure of compounds like 1-Naphthalenemethanamine, 4-methoxy-, is crucial for understanding their chemical reactivity and properties. For instance, the title compound (+/-)-1-{(4-Methoxybenzylidene)-amino (4-methoxyphenyl) methyl}-2-naphthol demonstrates the importance of π-conjugated systems and intra-molecular hydrogen bonding in stabilizing the compound's structure, influencing its reactivity and potential as a chiral catalyst (Huang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 1-Naphthalenemethanamine, 4-methoxy- derivatives are diverse, ranging from Friedel-Crafts acylations to more complex cyclization reactions. These reactions are fundamental for the synthesis of pharmaceutical intermediates and other organic molecules. The compound's chemical properties, such as reactivity towards nucleophiles or electrophiles, are dictated by its functional groups and molecular structure.
Physical Properties Analysis
The physical properties of 1-Naphthalenemethanamine, 4-methoxy- and its derivatives, including solubility, melting point, and boiling point, are influenced by the presence of methoxy groups and the naphthalene core. These properties are essential for determining the compound's suitability for various applications, including its role in organic synthesis and potential use in material science.
Chemical Properties Analysis
The chemical properties of 1-Naphthalenemethanamine, 4-methoxy- derivatives, such as acidity, basicity, and photoluminescence, are crucial for their application in chemical synthesis and material science. For example, the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes highlight the importance of charge-transfer processes in luminescent lanthanide complexes, demonstrating the potential of such compounds in optical applications (Kim et al., 2006).
Scientific Research Applications
Synthetic Studies and Chemical Pathways :
- Horii, Matsumoto, and Momose (1971) investigated the lithiation of ring-methoxylated N, N-dimethylnaphthalenemethylamines. They found that lithiation of 4-methoxy-2-naphthalenemethylamine types resulted in selective lithiation on position 3, leading to an efficient method for β, β'-bis-carbon-substitution on the naphthalene or anthracene ring system. This process has applications in the synthesis of 1-oxygenated 2, 3-naphthalides and 5-oxygenated 2, 3-naphthalides via carboxylation of lithio derivatives, quaternarization of the resulting amino acids, and subsequent pyrolysis (Horii, Matsumoto, & Momose, 1971).
Pharmaceutical Intermediate Synthesis :
- Yu Ma (2000) synthesized a new pharmaceutical intermediate, P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid, from anisole and anisole acid. This compound was produced through Friedal Crafts reaction and other processes, yielding a product with 41.9% yield and 99.7% purity. Such intermediates have significant implications in pharmaceutical manufacturing (Yu Ma, 2000).
Biological Activity and Potential Applications :
- Arumugam and Popik (2009) conducted a study on the photochemical generation and reactivity of o-naphthoquinone methides in aqueous solutions. They discovered that these compounds undergo rapid hydration and can react with various nucleophiles, offering insights into potential biological and pharmaceutical applications (Arumugam & Popik, 2009).
Chemical Reactions and Derivatives Synthesis :
- Danikiewicz and Mąkosza (1987) explored the reaction of 4-methoxy-1-nitronaphthalene with dimethyl phosphite, leading to diphosphorylated dihydronaphthalene and naphthalene derivatives. This work highlights the chemical versatility of naphthalene derivatives in producing complex chemical structures (Danikiewicz & Mąkosza, 1987).
Environmental and Biodegradation Studies :
- Aracagök, Göker, and Cihangir (2016) investigated the biodegradation of the micropollutant naproxen, a naphthalene derivative, using fungal strains. They identified two main by-products of fungal transformation and highlighted the role of the cytochrome P450 enzyme system in this process. This study is important for understanding the environmental impact and degradation pathways of naphthalene-based compounds (Aracagök, Göker, & Cihangir, 2016).
properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVTJRJXOWINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275638 | |
| Record name | 1-naphthalenemethanamine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenemethanamine, 4-methoxy- | |
CAS RN |
101931-31-1 | |
| Record name | 1-naphthalenemethanamine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxynaphthalen-1-ylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



